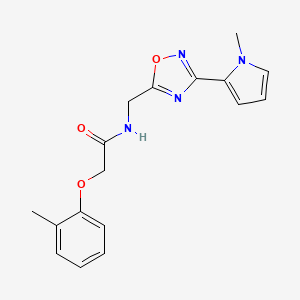
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, particularly focusing on its pharmacological profiles.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 1-methyl-1H-pyrrole and oxadiazole derivatives, which are combined through various coupling reactions. The synthetic route often requires specific reagents and conditions to achieve high yields and purity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a candidate for cancer therapy.
Biological Activities
The compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study demonstrated that this compound reduced cell viability in human cancer cells by over 50% at concentrations of 10 µM after 24 hours of treatment .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. In vitro assays have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
this compound has been evaluated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
In Vitro Cancer Study
- Objective : To evaluate the anticancer effects on breast cancer cells.
- Findings : The compound induced significant apoptosis and cell cycle arrest at G0/G1 phase at concentrations above 5 µM.
- : Suggests potential for development as an anticancer therapeutic agent.
-
Antimicrobial Efficacy Study
- Objective : To assess antimicrobial properties against common pathogens.
- Findings : Effective against Staphylococcus aureus and Escherichia coli with MIC values indicating strong activity.
- : Supports further investigation into its use as an antimicrobial agent.
-
Anti-inflammatory Activity Assessment
- Objective : To determine effects on inflammatory markers.
- Findings : Inhibition of TNF-alpha production was observed in lipopolysaccharide-stimulated macrophages.
- : Highlights potential for treating inflammatory conditions.
Data Tables
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-6-3-4-8-14(12)23-11-15(22)18-10-16-19-17(20-24-16)13-7-5-9-21(13)2/h3-9H,10-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCMAFIGCDWQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














